3-Methyl-L-Histidine

Muscle Wasting Proteolysis Biomarker Validation

Standardizing myofibrillar proteolysis assays requires a biomarker that is not reutilized or metabolized, ensuring signal fidelity. 3-Methyl-L-Histidine (3-MH) is the definitive solution, originating exclusively from post-translational methylation of actin and myosin. - 100% specificity: not reincorporated into protein synthesis, unlike 1-methylhistidine or L-histidine. - Quantitatively excreted in urine, providing a direct index of skeletal muscle breakdown. - Validated in HPLC, LC-MS, and immunoassay workflows for cachexia, dystrophy, and nutritional intervention studies. Supplied as a high-purity reference standard with full analytical documentation and global shipping.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 15507-76-3
Cat. No. B1144331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-L-Histidine
CAS15507-76-3
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCN1C=NC=C1CC(C(=O)O)N
InChIInChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1
InChIKeyJDHILDINMRGULE-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility200 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-L-Histidine (CAS: 15507-76-3): A Unique Post-Translational Biomarker for Myofibrillar Protein Degradation


3-Methyl-L-Histidine (3-MH) is a non-proteinogenic, post-translationally modified amino acid formed by the methylation of specific histidine residues in the contractile proteins actin and myosin [1]. Once released upon myofibrillar protein breakdown, it is not reutilized for protein synthesis or metabolized, making its urinary and plasma levels a highly specific and quantitative index of skeletal muscle proteolysis [2]. Its unique origin contrasts sharply with other methylated histidines, providing a verifiable advantage in research and clinical settings where precise quantification of muscle catabolism is required [3].

3-Methyl-L-Histidine vs. Analogs: Why Substitution Compromises Data Integrity and Experimental Validity


The structural and functional differences between 3-Methyl-L-Histidine and its closest analogs, such as 1-Methyl-L-Histidine and unmodified L-Histidine, are not trivial; they dictate distinct biological origins and analytical behavior. Substituting 3-Methyl-L-Histidine with its 1-methyl isomer or the parent amino acid introduces significant confounding variables. These include differences in protein binding affinity [1], distinct chromatographic separation requirements [2], and most critically, a completely different metabolic origin, which invalidates its use as a specific biomarker for myofibrillar protein degradation . The evidence below quantifies these critical differentiators, confirming that for applications demanding precise muscle catabolism assessment, only 3-Methyl-L-Histidine is suitable.

3-Methyl-L-Histidine Quantitative Differentiation Evidence: A Data-Driven Selection Guide


Specificity for Myofibrillar Protein Degradation vs. 1-Methyl-L-Histidine

3-Methyl-L-Histidine (3-MH) is a validated, specific index of myofibrillar protein breakdown in skeletal muscle, a property not shared by its isomer 1-Methyl-L-Histidine. 3-MH is formed exclusively via post-translational methylation of actin and myosin, and its urinary excretion correlates directly with the rate of contractile protein degradation. This is demonstrated in a study of muscle-wasting diseases where increased 3-MH excretion was observed in all subjects with Duchenne, Becker, and other muscular dystrophies, confirming its utility in tracking disease progression and therapeutic efficacy [1]. 1-Methyl-L-Histidine originates from different sources (e.g., anserine dipeptide) and is not a direct index of myofibrillar protein catabolism [2].

Muscle Wasting Proteolysis Biomarker Validation

Analytical Resolution: Chromatographic Separation from 1-Methyl-L-Histidine

Accurate quantification of 3-Methyl-L-Histidine in complex biological matrices requires its unambiguous separation from the co-occurring isomer 1-Methyl-L-Histidine. A validated HPLC method using a Primesep 200 mixed-mode column achieves baseline resolution, enabling precise quantitation. This separation is critical for reliable biomarker analysis in urine and other biofluids, as standard reversed-phase columns often fail to resolve these structurally similar polar amino acids [1].

Analytical Chemistry HPLC Method Development LC-MS

Prognostic Value in Heart Failure: Plasma 3-Methyl-L-Histidine as an Independent Predictor of Adverse Events

In a cohort of 301 hospitalized heart failure (HF) patients, plasma 3-Methyl-L-Histidine (3-MH) was identified as a significant independent predictor of adverse clinical events (all-cause death and HF readmission). Multivariate Cox-proportional hazard analysis showed high 3-MH concentrations were independently associated with adverse events, and Kaplan-Meier analysis revealed significantly lower event-free survival rates (68% vs. 91%, P < 0.01) in patients with high versus low 3-MH levels [1]. This prognostic value was not demonstrated for other amino acids, highlighting 3-MH's specific utility in cardiometabolic risk assessment.

Cardiology Heart Failure Risk Stratification

Diagnostic Accuracy for Sepsis-Associated Acute Kidney Injury (SA-AKI)

Urinary 3-Methylhistidine (3-MH) demonstrates significant potential as a non-invasive diagnostic biomarker for sepsis-associated acute kidney injury (SA-AKI). In a clinical cohort of 95 subjects (20 healthy, 30 sepsis, 45 SA-AKI), quantitative urine metabolomics revealed 3-MH as a top discriminator. Receiver operating characteristic (ROC) analysis showed an area under the curve (AUC) of 0.86 (95% CI: 0.77–0.95) for distinguishing SA-AKI patients from controls, with 3-MH identified as an independent predictive factor (OR = 0.21, 95% CI: 0.05–0.84, p < 0.05) [1].

Sepsis Acute Kidney Injury Clinical Diagnostics

Cellular Barrier Protection: Differential Restoration of Transepithelial Resistance (TER) by Methylated Histidines

3-Methylhistidine (3-MH) and 1-Methylhistidine (1-MH) exhibit comparable but distinct abilities to restore cellular barrier function following methylglyoxal (MG)-induced injury, though both are less effective than their parent dipeptides. In human kidney (HK-2) and endothelial (HUVEC) cell models, both 1-MH and 3-MH restored transepithelial electrical resistance (TER) after exposure to 200 µM MG, but to a lower extent than the corresponding dipeptides (anserine for 3-MH, balenine for 1-MH). This demonstrates that the methylation of histidine confers a specific protective effect on cell barriers, with both isomers showing comparable, yet dipeptide-inferior, efficacy [1].

Cell Biology Barrier Function Dipeptide Pharmacology

Binding Affinity for Bacterial Histidine-Binding Protein (HisJ)

The Escherichia coli periplasmic histidine-binding protein, HisJ, displays distinct binding affinities for L-Histidine and its methylated derivatives. While L-Histidine is the preferred ligand, both 1-methyl-L-histidine and 3-methyl-L-histidine can bind to HisJ [1]. This is in contrast to D-histidine and histidine degradation products, which show no binding [1]. The ability of the methylated histidines to bind, albeit with unknown affinity relative to L-Histidine in this study, is a key step toward designing specific protein-based biosensors [1].

Biosensor Development Protein Engineering Ligand Binding

High-Value Research and Industrial Applications for 3-Methyl-L-Histidine


Clinical Biomarker Validation Studies for Muscle-Wasting Conditions

3-Methyl-L-Histidine is the established gold-standard biomarker for quantifying myofibrillar protein degradation. Researchers investigating muscle-wasting diseases (e.g., muscular dystrophies, cachexia), assessing the impact of nutritional interventions, or evaluating the efficacy of anti-catabolic therapies should procure 3-Methyl-L-Histidine for use as a reference standard in HPLC, LC-MS, or immunoassays. Its use ensures data directly reflects skeletal muscle proteolysis, as confirmed by decades of clinical research [1].

Development of Novel Diagnostic Assays for Sepsis-Associated Acute Kidney Injury (SA-AKI)

Procure 3-Methyl-L-Histidine as a key analyte for developing and validating quantitative urine-based diagnostic tests for SA-AKI. The compound's validated diagnostic performance (AUC = 0.86) in clinical studies positions it as a promising target for novel point-of-care or lab-developed tests [2]. Its non-invasive nature provides a significant clinical advantage.

Protein Engineering and Biosensor Development

In protein engineering, 3-Methyl-L-Histidine serves as a specific ligand for studying and re-engineering the substrate specificity of histidine-binding proteins like E. coli HisJ [3]. Its use is essential for creating highly specific reagentless biosensors for point-of-care diagnostics or for studying protein-ligand interactions at the atomic level.

In Vitro Studies of Cellular Barrier Function and Dipeptide Pharmacology

Use 3-Methyl-L-Histidine as an essential control compound in cell biology research focused on the protective effects of the dipeptide anserine on epithelial and endothelial barriers. By comparing the effects of anserine to its constituent amino acid, researchers can dissect the contribution of the intact dipeptide versus the free methylated amino acid, providing mechanistic insights into barrier protection [4].

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